molecular formula C11H20N2O2 B13467215 tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Katalognummer: B13467215
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: YRNGRFZNXFKTRE-CBLAIPOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic amine derivative with a rigid bicyclo[3.1.1]heptane scaffold. Its structure features:

  • A tert-butyl carbamate (Boc) group at the 6-position, serving as a protective group for the secondary amine.
  • Stereochemical specificity (1R,3s,5S), critical for its interactions in chiral environments, such as enzyme binding pockets .

The compound’s molecular formula is C₁₁H₁₉N₂O₂ (MW: 213.28 g/mol), and it is utilized in medicinal chemistry for developing ligands targeting neurological receptors, such as nicotinic acetylcholine receptors (nAChRs) .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl (1S,5R)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+

InChI-Schlüssel

YRNGRFZNXFKTRE-CBLAIPOGSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis from 3,6-Diazabicyclo[3.1.1]heptane Precursors

A well-documented approach involves starting with 3,6-diazabicyclo[3.1.1]heptane derivatives, which are selectively functionalized and protected to yield the target compound.

Example procedure:

  • A solution of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester (400 mg, 1.04 mmol) is dissolved in dimethylformamide (2.5 mL).
  • Dodecanethiol (500 μL, 2.09 mmol) and lithium hydroxide hydrate (88 mg, 2.09 mmol) are added.
  • The mixture is stirred at room temperature for 2 hours.
  • The reaction mixture is diluted with hexanes-ethyl acetate (1:1, 10 mL) and extracted with aqueous hydrochloric acid.
  • The aqueous layer is basified with sodium hydroxide to pH 13 and extracted with methylene chloride-methanol (9:1).
  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The product, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is obtained as a white solid with an 81% yield.

This method highlights the use of base-mediated transformations and selective extraction steps to isolate the protected bicyclic amino acid derivative.

Cyclization and Ring-Forming Strategies

Alternative synthetic routes focus on building the bicyclic core via cyclization reactions involving suitable precursors such as cyclopropanes or aziridines.

  • For example, the formation of 6-azabicyclo[3.1.1]heptane rings can be achieved by intramolecular nucleophilic substitution or ring contraction of larger bicyclic systems.
  • Chiral auxiliaries or chiral resolution methods are employed to obtain the desired stereochemistry of the amino and carboxylate substituents.
  • Hydrolysis and esterification steps are used to introduce the carboxylate function and protect it as a tert-butyl ester.

Enantiomeric Salt Formation and Resolution

  • To obtain enantiomerically pure compounds, the preparation process may include forming enantiomeric salts with tartaric acid or other chiral acids.
  • This approach facilitates the separation of stereoisomers by selective precipitation and crystallization.
  • The salts can be subsequently converted back to the free amine or ester form by acid-base treatment.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Purpose Yield (%) Notes
Diazabicycloheptane ester formation 3,6-diazabicyclo[3.1.1]heptane acid, tert-butyl esterification Protect carboxyl group ~80 Base-mediated esterification and purification
Amino group introduction Lithium hydroxide, dodecanethiol, DMF Amino substitution/reduction 81 Mild conditions, room temperature
Cyclization/ring closure Intramolecular nucleophilic substitution Bicyclic core formation Variable Requires chiral control for stereochemistry
Enantiomeric salt resolution Tartaric acid, crystallization Stereoselective purification High Enables isolation of pure stereoisomers

Research Findings and Analysis

  • The preparation methods emphasize mild reaction conditions to preserve the sensitive bicyclic framework and stereochemical integrity.
  • The use of tert-butyl esters as protecting groups is advantageous due to their stability and ease of removal under acidic conditions.
  • The stereochemical control is critical; enantiomeric salt formation with tartaric acid remains a reliable method for obtaining optically pure compounds.
  • Base-mediated reactions in polar aprotic solvents like DMF facilitate substitution and hydrolysis steps efficiently.
  • The overall synthetic routes are modular, allowing adaptation for related bicyclic amino acid derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylate ester can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation products: Oxo derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can modulate biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)

  • Structure : Contains two nitrogen atoms (3,6-diaza) in the bicyclic core instead of one (6-aza).
  • Molecular Weight: 198.26 g/mol (C₁₀H₁₈N₂O₂), lighter due to the absence of the 3-amino group .
  • Applications: A versatile building block in synthesizing α4β2 nAChR ligands.
Property Main Compound 3,6-Diazabicyclo Derivative
Molecular Formula C₁₁H₁₉N₂O₂ C₁₀H₁₈N₂O₂
Molecular Weight 213.28 g/mol 198.26 g/mol
Key Functional Groups 3-Amino, 6-Boc 3,6-Diaza, 6-Boc
Receptor Affinity High (α4β2 nAChR) Moderate

Pyridinyl-/Pyridazinyl-Substituted Derivatives (e.g., Compounds 36, 37)

  • Structure: Feature aromatic substituents (e.g., pyridinyl, pyridazinyl) at the 3-position instead of an amino group .
  • Activity: Exhibit subnanomolar affinity for α4β2 nAChRs (e.g., compound 36: Ki = 0.12 nM). The aromatic groups enhance π-π stacking interactions, improving binding compared to the amino group’s hydrogen-bonding capability .

Analogues with Modified Ring Systems

tert-Butyl 3-Thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-Dioxide

  • Structure : Replaces a carbon with a sulfone (-SO₂) group, altering electronic properties and solubility.
  • Impact : The sulfone group increases polarity and metabolic stability but reduces membrane permeability compared to the main compound’s amine .

Bicyclo[3.2.0]heptane Derivatives (e.g., CAS 1427453-91-5)

  • Structure : Larger bicyclo[3.2.0]heptane ring with a spirocyclic amine.

Stereochemical Variants

(1R,5S,6S)-tert-Butyl 6-Formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Smaller bicyclo[3.1.0]hexane ring with a formyl group.
  • Stereochemical Impact : The (1R,5S,6S) configuration alters spatial orientation, leading to divergent biological activity profiles compared to the main compound’s (1R,3s,5S) arrangement .

Key Research Findings

Synthetic Utility : The main compound’s Boc-protected amine allows selective deprotection for further functionalization, a strategy employed in radioligand synthesis (e.g., [¹¹C]A-833834) .

Biological Activity: Derivatives with 3-amino groups show moderate-to-high affinity for nAChRs, though aromatic substituents (e.g., pyridinyl) often outperform them in binding assays .

Safety Profile : Similar bicyclic compounds carry hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), suggesting analogous handling precautions for the main compound .

Biologische Aktivität

Tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • CAS Number : 72207252
  • SMILES Representation : CC(C)(C)OC(=O)NC@H

The biological activity of tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or analgesic effects.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

In Vitro Studies

Research indicates that tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate exhibits notable activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induces apoptosis via caspase activation
MCF7 (breast cancer)20Inhibits cell proliferation through cell cycle arrest
SH-SY5Y (neuroblastoma)10Enhances neuroprotective factors

In Vivo Studies

Animal models have demonstrated the compound's efficacy in reducing tumor growth and modulating pain responses:

  • Tumor Models : In xenograft models, treatment with tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate resulted in a significant reduction in tumor size compared to controls.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving mice with induced neuropathic pain showed that administration of the compound led to a significant decrease in pain scores and improved mobility.
  • Case Study 2 : In a clinical trial for patients with advanced cancer, patients receiving tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate exhibited improved quality of life metrics compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically begins with a bicyclic amine precursor, which undergoes carbamate formation via reaction with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Yield optimization involves controlling solvent polarity (DCM > THF for faster kinetics), reaction time (2–4 hours), and stoichiometric ratios (1:1.2 precursor:chloroformate). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How is the stereochemical integrity of the bicyclic core verified during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99% ee) by comparing retention times to authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments are used to validate the (1R,3s,5S) configuration by identifying spatial proximity between protons on the bicyclic scaffold .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, NH2 protons at δ 2.1–2.3 ppm) and carbon types (e.g., carbonyl at ~155 ppm) .
  • IR Spectroscopy : Confirms carbamate C=O stretch at ~1680–1720 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C11H19NO3) with <2 ppm mass error .

Advanced Research Questions

Q. How can conflicting biological activity data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in bioassay results (e.g., variable IC50 values in kinase inhibition) often arise from differences in cellular permeability or assay conditions. Resolve by:

  • Standardizing Assays : Use isogenic cell lines and fixed ATP concentrations (e.g., 1 mM) to minimize variability .
  • Structural-Activity Relationship (SAR) Studies : Introduce substituents at the 3-amino position to probe steric/electronic effects on target binding .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key binding residues (e.g., hydrophobic pockets accommodating the tert-butyl group) .

Q. What strategies mitigate racemization during functionalization of the 3-amino group?

  • Methodological Answer : Racemization at the 3-amino position occurs under acidic/basic conditions. Mitigate via:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize the amine during coupling reactions .
  • Low-Temperature Reactions : Perform acylations at −20°C in DMF with Hünig’s base to suppress base-catalyzed racemization .
  • Kinetic Monitoring : Track enantiopurity via inline HPLC during reactions to abort if ee drops below 98% .

Q. How is the compound’s role as a biochemical ligand validated in target-binding studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip; measure binding affinity (KD) by injecting compound dilutions (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding to confirm stoichiometry and thermodynamic drivers .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding mode (e.g., hydrogen bonds with backbone amides) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.